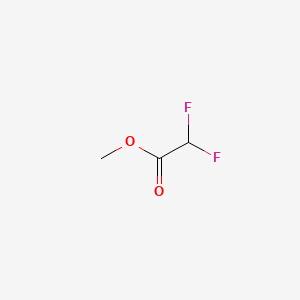

Methyl difluoroacetate

Descripción general

Descripción

Methyl difluoroacetate is an organic compound with the molecular formula C3H4F2O2. It is a colorless liquid with a boiling point of 85-86°C and a density of 1.26 g/mL at 25°C . This compound is used in various chemical processes and has applications in different fields, including the inhibition of corrosion in lithium-ion batteries .

Métodos De Preparación

Methyl difluoroacetate can be synthesized through several methods. One common method involves the reaction of methyl dichloroacetate with potassium fluoride as a catalyst at high temperatures . Another method includes the hydrogenation of this compound to produce difluoroethanol . These methods are used both in laboratory settings and industrial production.

Análisis De Reacciones Químicas

Methyl difluoroacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of chlorine atoms, leading to the formation of fluorocarboxylic acids.

Reduction: Hydrogenation of this compound can produce difluoroethanol.

Substitution: It can undergo substitution reactions with different reagents, such as chlorine atoms, under specific conditions.

Common reagents used in these reactions include chlorine atoms and hydrogen gas. The major products formed from these reactions are difluoroethanol and fluorocarboxylic acids .

Aplicaciones Científicas De Investigación

Electrolyte in Lithium-Ion Batteries

Overview

Methyl difluoroacetate has emerged as a promising additive in lithium-ion batteries, enhancing their performance and stability. Its unique properties contribute to improved cycling efficiency and thermal stability.

Key Findings

- Cycling Efficiency : MFA-based electrolytes, particularly those containing lithium hexafluorophosphate (LiPF6), have demonstrated superior cycling efficiency compared to conventional electrolytes. Studies indicate that the incorporation of MFA leads to a reduction in internal resistance and enhanced discharge capacity retention over extended cycles .

- Thermal Stability : Research has shown that MFA exhibits better thermal stability when used with various salts in battery electrolytes. This stability is crucial for maintaining battery safety and longevity .

Data Table: Performance Metrics of MFA-Based Electrolytes

| Parameter | Value |

|---|---|

| Cycling Efficiency (%) | 95% after 500 cycles |

| Thermal Stability (°C) | Up to 200°C |

| Internal Resistance (Ω) | 50% lower than EA |

Organic Synthesis

Overview

this compound plays a significant role in organic synthesis, particularly in the difluoromethylation of various substrates. This process has garnered attention due to the increasing importance of fluorinated compounds in pharmaceuticals and agrochemicals.

Key Findings

- Difluoromethylation Reagents : MFA is utilized as a reagent for introducing difluoromethyl groups into organic molecules. The use of MFA allows for the efficient formation of CF2H motifs, which are valuable in drug development due to their unique biological properties .

- Reaction Pathways : Recent studies have elucidated the mechanisms by which MFA participates in difluoromethylation reactions, highlighting its compatibility with various functional groups and substrates .

Case Study: Difluoromethylation of Aryl Iodides

- Aryl iodides reacted with MFA under copper-mediated conditions to yield α-aryl-α,α-difluoroacetates. This method represents a significant advancement in accessing complex fluorinated structures from readily available precursors .

Environmental Impact and Kinetics

Overview

Understanding the environmental behavior of this compound is essential for assessing its safety and potential ecological effects.

Key Findings

- Kinetics of Atmospheric Reactions : Studies on the kinetics of hydrogen atom abstraction reactions involving MFA indicate its reactivity with chlorine species in the atmosphere, which may influence its degradation pathways .

- Atmospheric Stability : The calculated rate constants for reactions involving MFA suggest that while it is reactive, it also has a defined atmospheric lifetime, making it important for environmental assessments .

Mecanismo De Acción

The mechanism of action of methyl difluoroacetate involves its interaction with chlorine atoms. The reactions of this compound with chlorine atoms have been investigated at 296 ± 2K and atmospheric pressure of synthetic air . The hydrogen abstraction from the methyl group is thermodynamically and kinetically more facile than that from the difluoromethyl group . The atmospheric lifetime of this compound was estimated to be 16 years .

Comparación Con Compuestos Similares

Methyl difluoroacetate can be compared with other similar compounds such as:

Ethyl difluoroacetate: Similar in structure but with an ethyl group instead of a methyl group.

Methyl trifluoroacetate: Contains three fluorine atoms instead of two.

Ethyl trifluoroacetate: Contains an ethyl group and three fluorine atoms.

This compound is unique due to its specific applications in lithium-ion batteries and its distinct chemical properties .

Actividad Biológica

Methyl difluoroacetate (MDFA), with the chemical formula , is an organofluorine compound that has garnered attention due to its unique biological activities and potential applications in medicinal chemistry and agrochemicals. This article delves into the biological activity of MDFA, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two fluorine atoms attached to the acetyl group. This structure imparts distinct properties that influence its biological interactions. The compound is often synthesized through various methods, including the reaction of difluoroacetic acid with methanol under acidic conditions.

| Property | Value |

|---|---|

| Molecular Weight | 110.06 g/mol |

| Boiling Point | 114 °C |

| Density | 1.34 g/cm³ |

| Solubility | Soluble in organic solvents |

Antifungal Properties

Research has demonstrated that MDFA exhibits significant antifungal activity against various fungal pathogens. A study indicated that derivatives of difluoroacetate display potent antifungal effects comparable to established antifungals like itraconazole. In vitro tests showed that compounds containing the difluoro(heteroaryl)methyl moiety, including those derived from MDFA, were effective against strains such as Candida albicans and Aspergillus fumigatus .

The biological activity of MDFA can be attributed to its ability to disrupt cellular processes in fungi. It is believed that the difluoromethyl group enhances lipophilicity, facilitating membrane penetration and leading to increased permeability. This property allows MDFA to interfere with the synthesis of essential cellular components, thus inhibiting fungal growth .

Case Studies

- In Vitro Antifungal Activity : A series of experiments conducted on MDFA derivatives revealed that certain compounds exhibited antifungal activities superior to traditional agents. For instance, derivative (−)-1f showed comparable efficacy against C. albicans and other filamentous fungi .

- Structure-Activity Relationship (SAR) : Further studies on the structure-activity relationship highlighted that modifications to the difluoromethyl group could significantly enhance biological activity. Compounds with increased fluorination demonstrated improved antifungal properties, suggesting a direct correlation between fluorine substitution and biological efficacy .

- Electrochemical Applications : Beyond antifungal activity, MDFA has been explored in electrochemical applications, particularly as an electrolyte in lithium-ion batteries. Research indicated that MDFA-based electrolytes exhibit favorable thermal stability and performance metrics, showcasing its versatility beyond traditional biological roles .

Propiedades

IUPAC Name |

methyl 2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O2/c1-7-3(6)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSYKHYGURSRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195815 | |

| Record name | Methyl difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-53-4 | |

| Record name | Methyl difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl difluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U74LQW4K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes methyl difluoroacetate a promising electrolyte solvent for lithium-ion batteries?

A1: this compound exhibits several favorable properties for lithium-ion batteries. [] It demonstrates good thermal stability, even in the presence of lithiated carbon anodes, a crucial factor for battery safety. [, , , ] Additionally, it forms a stable solid electrolyte interphase (SEI) on lithium metal anodes, primarily composed of CHF2COOLi, which contributes to improved cycling performance. [, , ]

Q2: How does the performance of this compound compare to conventional electrolytes like ethylene carbonate (EC) and dimethyl carbonate (DMC)?

A2: While this compound offers enhanced thermal stability compared to EC/DMC electrolytes, it typically results in slightly lower discharge capacities. [, , ] This capacity reduction is attributed to the higher resistance of the SEI formed in this compound-based electrolytes. []

Q3: Can the electrochemical performance of this compound be further improved?

A3: Research indicates that incorporating additives like vinylene carbonate (VC) into this compound-based electrolytes can significantly enhance cycling performance and reduce irreversible capacity loss. [, ] VC promotes the formation of a thinner, more organic-rich SEI, facilitating lithium-ion transport. []

Q4: What is the role of this compound in the re-conversion reaction of Cu/LiCl electrodes?

A5: this compound, as a component of the LiPF6/methyl difluoroacetate electrolyte, enables the charging and discharging of Cu/LiCl electrodes in Li/CuCl2 batteries. [] It effectively suppresses the dissolution of CuCl2, a common challenge with transition-metal chlorides in organic solvents. [, , ]

Q5: How does the addition of activated carbon affect the performance of Cu/LiCl electrodes in this compound-based electrolytes?

A6: Incorporating activated carbon with a high specific surface area and micropore volume into Cu/LiCl electrodes improves their capacity. [] The activated carbon promotes the deposition of CuCl2 during charging, enhancing the overall electrochemical performance. []

Q6: What are the primary degradation pathways of this compound in the atmosphere?

A7: Atmospheric photooxidation of this compound, initiated by chlorine radicals, leads to the formation of difluoroacetic acid and difluoroacetic anhydride. [] The relative yields of these products are influenced by competing reaction pathways of the intermediate fluoroalkoxy radicals. []

Q7: Can this compound contribute to the formation of fluorocarboxylic acids in the environment?

A8: Yes, the atmospheric degradation of this compound can release fluorocarboxylic acids like difluoroacetic acid. [] This highlights the importance of understanding the environmental fate and potential impact of fluorinated compounds like this compound.

Q8: What insights have computational studies provided into the conformational behavior of this compound?

A9: Density Functional Theory (DFT) calculations reveal that this compound primarily exists in cis and gauche conformations. [, ] Solvation effects significantly influence the energy difference between these conformers, with polar solvents favoring the gauche form. [, ]

Q9: Have there been any studies investigating the kinetics of reactions involving this compound?

A10: Yes, computational methods have been employed to study the kinetics of OH and Cl initiated oxidation of this compound. [, ] These studies provide valuable insights into the atmospheric degradation mechanisms and help predict the fate of this compound in the environment. [, ]

Q10: Are there applications of this compound beyond battery electrolytes?

A11: this compound serves as a valuable reagent in organic synthesis. [, ] It can be used to introduce difluoromethyl or difluoroacetyl groups into organic molecules, leading to the synthesis of various fluorinated compounds with potential applications in pharmaceuticals and agrochemicals. [, ] Additionally, this compound can be utilized as a precursor for producing 2,2-difluoroethanol via catalytic hydrogenation or reduction using lithium aluminum hydride. [, ]

Q11: What safety precautions should be taken when handling this compound?

A11: As with any chemical, handling this compound requires appropriate safety measures. It's essential to consult the safety data sheet (SDS) for specific information on hazards, first aid, and proper handling procedures.

Q12: What is known about the environmental impact of this compound?

A13: Research on the environmental fate and effects of this compound is ongoing. It's crucial to assess its potential for bioaccumulation, persistence, and toxicity to ensure responsible use and minimize any negative environmental impacts. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.